Sodium 5-methylisophthalate hydrate

Description

Properties

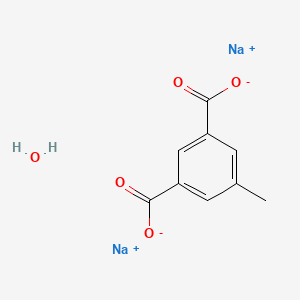

Molecular Formula |

C9H8Na2O5 |

|---|---|

Molecular Weight |

242.14 g/mol |

IUPAC Name |

disodium;5-methylbenzene-1,3-dicarboxylate;hydrate |

InChI |

InChI=1S/C9H8O4.2Na.H2O/c1-5-2-6(8(10)11)4-7(3-5)9(12)13;;;/h2-4H,1H3,(H,10,11)(H,12,13);;;1H2/q;2*+1;/p-2 |

InChI Key |

QABFJXBJDSEQFR-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 5-methylisophthalate hydrate can be synthesized through the neutralization of 5-methylisophthalic acid with sodium hydroxide in an aqueous solution. The reaction typically involves dissolving 5-methylisophthalic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the crystalline hydrate form .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is often produced in batch reactors, where the temperature, pH, and concentration of reactants are monitored and adjusted as needed.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-methylisophthalate hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products:

Oxidation: 5-methylisophthalic acid.

Reduction: 5-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Sodium 5-methylisophthalate hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various metal ions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

Industry: It is used in the production of paints, polyester resins, and adhesives.

Mechanism of Action

The mechanism of action of sodium 5-methylisophthalate hydrate involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s molecular targets include enzymes and receptors involved in metabolic processes. The exact pathways and interactions depend on the specific application and the metal ions involved .

Comparison with Similar Compounds

Key Comparative Data

4. Research Gaps and Limitations

The absence of direct data on sodium 5-methylisophthalate hydrate in the provided evidence precludes a precise comparison. For example:

- Structural analogs: Sodium isophthalate derivatives often exhibit enhanced thermal stability compared to aliphatic sodium salts (e.g., sodium formate), but this cannot be confirmed without specific data.

- Coordination Chemistry : Methyl substitution in aromatic carboxylates typically increases ligand rigidity and metal-binding selectivity, but experimental validation is needed.

5. Conclusion While this compound shares functional similarities with other sodium carboxylates and hydrates, its unique methyl-substituted aromatic structure likely confers distinct physicochemical and catalytic properties. Further studies using X-ray crystallography, thermogravimetric analysis (TGA), and solubility assays are required to establish definitive comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.